Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate”, has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
- In a study by Oprea et al , the electronic structure and optical properties of some ruthenium (Ru)- and rhodium (Rh)-based complexes were investigated for their potential use in dye-sensitized solar cells (DSSCs). These complexes play a crucial role as sensitizers in DSSCs, enhancing light harvesting efficiency.
- Theoretical design of complex molecules, such as combining natural dyes (like lawsone) with synthetic metal-free indoline dyes (like D131), has been explored. The resulting complex molecules can serve as efficient photosensitizers for DSSCs .
- While not directly related to the compound, it’s worth noting that open science practices are gaining prominence. Open science aims to make the research process more inclusive by engaging both internal and external actors. Researchers are increasingly emphasizing transparency, data sharing, and collaboration .
- Although not directly tied to “Oprea1_766124,” the application of operations research and data science has been instrumental in disrupting illicit markets. Researchers have explored innovative approaches to combat illegal activities, such as drug trafficking, human trafficking, and counterfeit goods distribution .
Dye-Sensitized Solar Cells (DSSCs)
Open Science and Research Processes
Disrupting Illicit Markets
properties
IUPAC Name |
ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-3-24-10(21)9-20-11-12(18(2)15(23)17-13(11)22)16-14(20)19-7-5-4-6-8-19/h3-9H2,1-2H3,(H,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBUPFGQFAOOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.